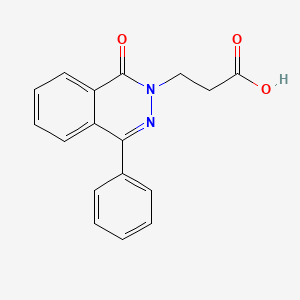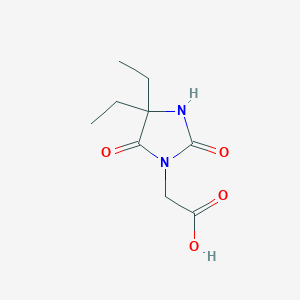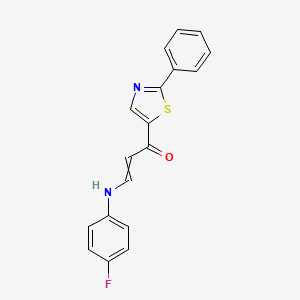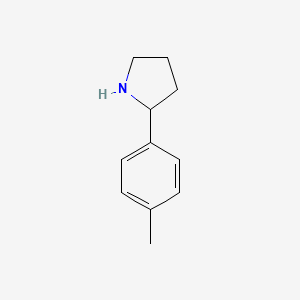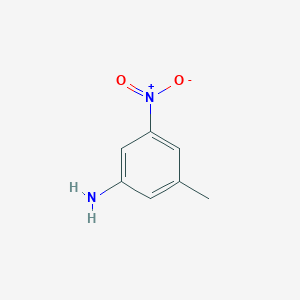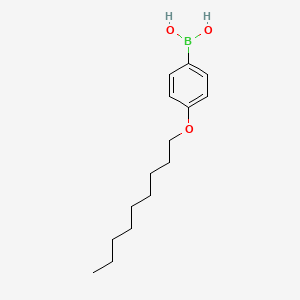
(4-(Nonyloxy)phenyl)boronic acid
Vue d'ensemble
Description
(4-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Mécanisme D'action
Target of Action
The primary target of (4-(Nonyloxy)phenyl)boronic acid is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for the breakdown of fatty acid amides, a class of signaling molecules involved in various physiological processes. The compound also interacts with other enzymes such as endothelial lipase and lipoprotein lipase , albeit to a lesser extent .
Mode of Action
This compound acts as a potent and selective inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the levels of these signaling molecules, potentially altering various physiological processes.
Biochemical Pathways
The compound’s action primarily affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience. By inhibiting FAAH, this compound increases the concentration of endocannabinoids, lipid-based neurotransmitters that bind to cannabinoid receptors .
Pharmacokinetics
Boronic acids, in general, are known for their stability and ease of handling, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides. This can result in a variety of effects, depending on the specific fatty acid amide whose breakdown is being inhibited. For example, increased levels of anandamide, a fatty acid amide, can result in pain relief and mood enhancement .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to FAAH . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment .
Analyse Biochimique
Biochemical Properties
(4-(Nonyloxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 9.1 nM . Additionally, it exhibits selectivity for FAAH over the related enzyme monoacylglycerol lipase (MAGL), which it inhibits with an IC50 of 7900 nM . The compound also shows weaker inhibition of endothelial lipase and lipoprotein lipase, with IC50 values of 100 nM and 1400 nM, respectively . These interactions highlight the compound’s potential in modulating lipid metabolism and signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which are involved in regulating pain, mood, and appetite . This elevation in endocannabinoid levels can lead to altered cell signaling and gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of FAAH. The boronic acid moiety forms a reversible covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction prevents the hydrolysis of fatty acid amides, resulting in increased levels of these signaling molecules. The compound’s selectivity for FAAH over other enzymes is attributed to the specific binding interactions within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on FAAH over extended periods, although the extent of inhibition may decrease with time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and altered lipid metabolism . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting FAAH, the compound affects the hydrolysis of fatty acid amides, leading to changes in metabolic flux and metabolite levels . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for its effectiveness in modulating lipid metabolism and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum and lipid droplets, where it exerts its inhibitory effects on FAAH . This localization is essential for its role in regulating lipid metabolism and signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with nonyl bromide to form 4-(nonyloxy)bromobenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Nonyloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The nonyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the nonyloxy group.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).
Applications De Recherche Scientifique
(4-(Nonyloxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Material Science: It is used in the development of functional materials, including polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the nonyloxy group and is commonly used in organic synthesis for Suzuki-Miyaura coupling.
4-Nonylphenylboronic Acid: Similar structure but with a nonyl group directly attached to the phenyl ring instead of a nonyloxy group.
Uniqueness
(4-(Nonyloxy)phenyl)boronic acid is unique due to the presence of the nonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications, particularly in the development of enzyme inhibitors and functional materials.
Propriétés
IUPAC Name |
(4-nonoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSPPCQRRBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400723 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173392-87-5 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
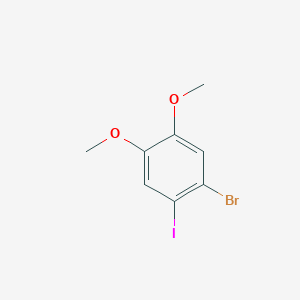
![[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
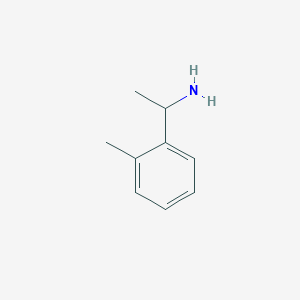
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
